molecular formula C19H16N2O3 B2798459 N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide CAS No. 1445158-11-1

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide

Cat. No.: B2798459
CAS No.: 1445158-11-1
M. Wt: 320.348
InChI Key: UGDJBPDBBDUDFV-UHFFFAOYSA-N
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Description

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide is an organic compound with a complex structure that includes a cyano group, dimethoxyphenyl group, and a phenylprop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable nitrile compound under basic conditions to form the corresponding cyano intermediate. This intermediate is then subjected to further reactions, such as coupling with phenylacetylene, under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide can be compared with other similar compounds, such as:

    2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH): Structurally similar but with different functional groups and biological activities.

    N-benzylphenethylamine derivatives: Share a similar core structure but differ in their substituents and applications.

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-23-15-9-10-16(18(12-15)24-2)17(13-20)21-19(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12,17H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJBPDBBDUDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)C#CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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